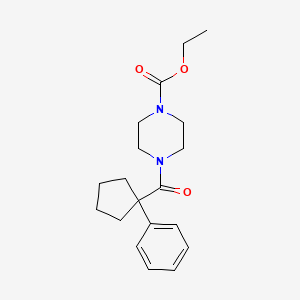

![molecular formula C28H30N4O2S B2481846 N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1242999-84-3](/img/structure/B2481846.png)

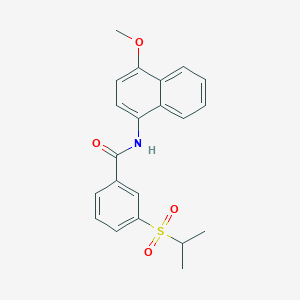

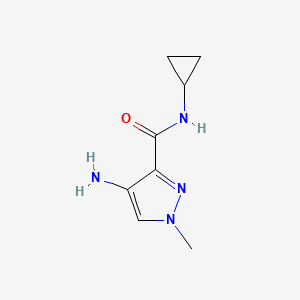

N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C28H30N4O2S and its molecular weight is 486.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anti-Angiogenic and DNA Cleavage Activities

A study explored the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, examining their anti-angiogenic and DNA cleavage abilities. These compounds demonstrated significant efficacy in blocking blood vessel formation and exhibited notable DNA binding and cleavage activities. This suggests potential applications in anticancer therapies, particularly due to their dual mechanism of inhibiting angiogenesis and directly damaging DNA in cancer cells (Vinaya Kambappa et al., 2017).

Selective Kinase Inhibition

Another research effort identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, through specific structural modifications, achieved improved enzyme potency and aqueous solubility, leading to significant in vivo efficacy against certain cancer models. This highlights the compound's potential in targeted cancer therapy, with one derivative advancing into phase I clinical trials (G. M. Schroeder et al., 2009).

Tuberculosis GyrB Inhibitors

Research into thiazole-aminopiperidine hybrid analogues yielded novel Mycobacterium tuberculosis GyrB inhibitors. These compounds displayed promising in vitro and in vivo activities against tuberculosis, with one particular compound showing significant inhibition of Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, and low cytotoxicity. Such findings indicate the potential of these compounds in developing new antituberculosis treatments (V. U. Jeankumar et al., 2013).

Histone Deacetylase Inhibition

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide was identified as an isotype-selective histone deacetylase (HDAC) inhibitor, showing potential as an anticancer drug. It selectively inhibits HDACs 1-3 and 11, leading to cancer cell cycle arrest and apoptosis. This compound's oral bioavailability and significant in vivo antitumor activity highlight its potential in cancer therapy (Nancy Z. Zhou et al., 2008).

Propiedades

IUPAC Name |

1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-[(4-propan-2-ylphenyl)methyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O2S/c1-18(2)20-12-10-19(11-13-20)15-29-26(33)22-9-6-14-32(16-22)28-30-24-23(21-7-4-3-5-8-21)17-35-25(24)27(34)31-28/h3-5,7-8,10-13,17-18,22H,6,9,14-16H2,1-2H3,(H,29,33)(H,30,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMDDVNAOLVNNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)

![N-(3,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2481771.png)

![1-{3-[5-(2,4-Dimethylpentyl)-1,2,4-oxadiazol-3-yl]phenyl}azetidin-2-one](/img/structure/B2481775.png)

![N-(4-fluorophenyl)-3-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2481786.png)